Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-1-(1-naphthalenyl)-2,4-dioxo-pyrimidin-5-YL]-
Description
The compound Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-1-(1-naphthalenyl)-2,4-dioxo-pyrimidin-5-YL]- (CAS: 676148-80-4) features a complex structure with a naphthalenyl-substituted pyrimidine core and a 4-amino-2,3,5-trimethylphenoxy acetamide side chain. Its molecular formula is C27H29N5O4, though reported molecular weight data is inconsistent (listed as 0 in ).
Properties
Molecular Formula |
C27H29N5O4 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-methyl-4-(methylamino)-3-naphthalen-1-yl-2,6-dioxopyrimidin-5-yl]acetamide |
InChI |
InChI=1S/C27H29N5O4/c1-15-13-21(16(2)17(3)23(15)28)36-14-22(33)30-24-25(29-4)32(27(35)31(5)26(24)34)20-12-8-10-18-9-6-7-11-19(18)20/h6-13,29H,14,28H2,1-5H3,(H,30,33) |
InChI Key |
JGZQCKIXYRYMOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1N)C)C)OCC(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC4=CC=CC=C43)NC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the pyrimidinyl core with appropriate substitutions.
- Preparation of the 4-amino-2,3,5-trimethylphenoxy intermediate.
- Coupling of these fragments via amide bond formation to yield the final acetamide derivative.
This approach aligns with common synthetic routes for complex acetamide derivatives bearing aromatic and heterocyclic substituents.
Stepwise Preparation
Step 1: Synthesis of 4-amino-2,3,5-trimethylphenol derivative
- Starting from commercially available 2,3,5-trimethylphenol , selective nitration and reduction yield the 4-amino-2,3,5-trimethylphenol intermediate.
- Protection of the amino group may be necessary to prevent side reactions during subsequent steps.
- The phenol is then converted to the corresponding phenoxy derivative by reaction with suitable alkyl halides or via nucleophilic aromatic substitution.
Step 2: Synthesis of the tetrahydro-3-methyl-6-(methylamino)-1-(1-naphthalenyl)-2,4-dioxo-5-pyrimidinyl moiety
- The pyrimidinyl core is synthesized by condensation of appropriate β-dicarbonyl compounds with amidines or urea derivatives.
- The naphthalenyl substitution is introduced via Suzuki coupling or nucleophilic aromatic substitution on a halogenated pyrimidine intermediate.
- Methylamino substitution is introduced by selective amination under controlled conditions.
- The tetrahydro ring saturation is achieved by catalytic hydrogenation or by using saturated precursors.
Step 3: Coupling to form the acetamide linkage
- The amide bond formation is typically carried out by activating the carboxyl group of the pyrimidinyl intermediate (e.g., via acid chlorides, anhydrides, or coupling reagents like EDCI/HOBt).
- The phenoxy amine intermediate is then reacted with the activated pyrimidinyl acid derivative to form the target acetamide.
Comparative Table of Preparation Methods
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains several reactive moieties:
-
Amide group (–CONH–): Prone to hydrolysis, nucleophilic substitution, and acylation.
-
Phenoxy ether linkage (aryl-O-alkyl): Susceptible to cleavage under acidic or oxidative conditions.
-
Amino group (–NH2): Participates in alkylation, acylation, and condensation reactions.
-
Pyrimidine-2,4-dione core : May undergo ring-opening or substitution at electron-deficient positions.
Hydrolysis Reactions
The amide bond is expected to hydrolyze under strong acidic or basic conditions:
-
Acidic Hydrolysis : Yields carboxylic acid and amine derivatives.
-
Basic Hydrolysis : Produces carboxylate salts and free amines.
The phenoxy ether linkage may cleave under acidic conditions (e.g., HBr/HOAc) to form phenolic derivatives.
Nucleophilic Substitution
The pyrimidine-2,4-dione core has electrophilic carbons at positions 5 and 6. Nucleophilic agents (e.g., amines, thiols) could displace substituents:
-
Methylamino group substitution : Potential for replacement with bulkier amines.
Oxidation Reactions
The amino group (–NH2) and methyl substituents may undergo oxidation:
-
Amino group : Oxidized to nitro (–NO2) or nitroso (–NO) groups under strong oxidants (e.g., KMnO4).
-
Methyl groups : Converted to carboxylic acids via stepwise oxidation (CH3 → CH2OH → CHO → COOH).
Research Gaps and Limitations
-
No peer-reviewed studies explicitly detailing the synthesis or reaction mechanisms of this compound were identified in accessible databases.
-
Reactivity predictions are based on structural analogs (e.g., simpler acetamides and pyrimidine derivatives) .
-
Experimental validation is required to confirm reaction outcomes and regioselectivity.
Recommendations for Further Study
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry
In industrial applications, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-1-(1-naphthalenyl)-2,4-dioxo-pyrimidin-5-YL]- exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The following table summarizes key structural differences and similarities with analogs from the evidence:
*Calculated molecular weight based on C27H29N5O4.
Biological Activity
The compound Acetamide, 2-(4-amino-2,3,5-trimethylphenoxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-1-(1-naphthalenyl)-2,4-dioxo-pyrimidin-5-YL] is a complex organic molecule with potential pharmaceutical applications. Its structure suggests that it may interact with various biological targets due to the presence of multiple functional groups. This article reviews its biological activity based on available literature, focusing on structure-activity relationships (SAR), mechanisms of action, and therapeutic potential.
Structure and Properties
The compound features a pyrimidine core linked to an acetamide moiety and a trimethylphenoxy group. The intricate structure allows for diverse interactions within biological systems. Notably, the presence of the pyrimidine ring is significant for its biological activity.
1. Inhibition of Kinases
Recent studies have shown that compounds with similar structures exhibit potent inhibition against various kinases, particularly the FLT3 kinase . For instance:
- A related pyrimidine compound demonstrated an IC50 value of 13.9 nM against FLT3 kinase, indicating strong inhibitory potential .
- Structure-activity relationship studies revealed that modifications to the central heterocycle significantly affect kinase inhibition efficacy .
2. Antimicrobial Activity
Acetamide derivatives have been evaluated for their antimicrobial properties:
- Some acetamide analogues showed moderate activity against Gram-positive bacteria, particularly those containing multiple methoxy groups .
- The presence of specific moieties such as piperazine has been linked to enhanced activity against both Gram-positive and Gram-negative organisms .
3. Toxicological Profile
The biological effects of acetamides can vary widely:
- High doses have been associated with liver toxicity and potential carcinogenic effects in animal models .
- While some derivatives are inactive in mutagenicity tests, others may exhibit embryotoxicity at elevated doses .
Case Study 1: Pyrimidine Derivatives
A study focused on N-acetamide substituted pyrimidines demonstrated that these compounds could bind effectively to translocator proteins (TSPO), which are crucial in cancer therapy . The research highlighted the importance of substituent positioning on the acetamide group for enhancing lipophilicity and binding affinity.
Case Study 2: Antinociceptive Agents
Another investigation into 4'-Acetamidochalcone derivatives indicated that certain acetamide compounds possess significant antinociceptive properties. These compounds showed a dose-dependent response in pain models, suggesting potential for development as analgesics .
Structure-Activity Relationship (SAR)
The SAR studies indicate several key factors influencing the biological activity of acetamide derivatives:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of pyrimidine core | Enhances kinase inhibition |
| Substituents on acetamide | Modulate lipophilicity and binding affinity |
| Methoxy groups | Increase antimicrobial activity |
| Piperazine moiety | Favorable for activity against pathogens |
Q & A
Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of this acetamide derivative?
Q. How can researchers optimize the synthesis of this compound to improve yield while minimizing side products?
Q. What computational strategies are effective for modeling the interaction of this compound with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to simulate binding kinetics in aqueous environments. Parameterize the force field with AMBER or CHARMM for accurate ligand-protein interactions .
- Docking Studies : Employ AutoDock Vina to predict binding affinities. Focus on the acetamide’s hydrogen-bonding capacity with active-site residues (e.g., serine or lysine).
- Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Models : Assess electronic interactions at the binding site using Gaussian 16 for QM regions .
Example Workflow:
- Generate 3D conformers of the compound using RDKit.
- Dock into the target’s crystal structure (PDB ID: 2XZZ).
- Run 100 ns MD simulations to evaluate stability.
Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved during structural validation?
Methodological Answer:
- Error Source Analysis :
- Solvent Effects : Re-run NMR in CDCl3 if DMSO-d6 causes signal broadening.
- Tautomeric States : Use -NMR to identify keto-enol equilibria in the pyrimidin-2,4-dione moiety .
- Collaborative Validation : Cross-reference with IR spectroscopy (stretching frequencies for carbonyl groups: 1680–1720 cm) and X-ray crystallography if single crystals are obtainable .
Q. What experimental frameworks are recommended for studying the compound’s degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation Studies :
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor via LC-MS for hydrolyzed products (e.g., cleavage of the acetamide bond) .
- Oxidative Stress : Expose to HO (3% v/v) and analyze oxidation of the methylamino group.
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro bioactivity and computational predictions for this compound?
Methodological Answer:
- Re-evaluate Assay Conditions :
- Check for false negatives due to solubility issues (e.g., use DMSO concentrations <0.1%).
- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Adjust Computational Models :
- Incorporate explicit water molecules in docking simulations to account for solvation effects.
- Use free-energy perturbation (FEP) calculations to refine binding affinity estimates .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect organic waste in halogen-resistant containers.
- Emergency Procedures : For inhalation exposure, administer oxygen and consult occupational health services immediately .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
